[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13444620
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O3 |
|---|---|
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-12(8-10-19)18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t13-/m0/s1 |
| Standard InChI Key | PRKDPMNXBKMVHB-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N |
Introduction
Molecular Structure and Stereochemical Features
The molecular architecture of this compound is defined by three primary components:
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A piperidine ring serving as the central heterocyclic scaffold.
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A methyl-carbamic acid tert-butyl ester group attached to the piperidine nitrogen.
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An (S)-2-amino-3-methylbutyryl side chain linked to the piperidine ring.
The stereochemistry at the second carbon of the amino acid moiety (S-configuration) is critical for molecular recognition in biological systems. The tert-butyl ester acts as a protecting group, enhancing stability during synthesis while allowing deprotection under controlled acidic conditions.
Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-methylcarbamate | |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(CC1)N(C)C(=O)OC(C)(C)C)N | |
| Standard InChIKey | PRKDPMNXBKMVHB-ZDUSSCGKSA-N | |
| PubChem CID | 66566341 |
Synthesis and Preparation
The synthesis of this compound follows a multi-step strategy common to carbamate derivatives:
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Piperidine Functionalization: The piperidine ring is substituted at the 4-position with a methyl group, facilitated by nucleophilic alkylation or reductive amination.
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Amino Acid Coupling: The (S)-2-amino-3-methylbutyryl moiety is introduced via peptide coupling reagents such as HATU or EDCI, ensuring retention of stereochemistry.
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Carbamate Formation: Reaction with tert-butyl carbamoyl chloride in the presence of a base (e.g., triethylamine) yields the final protected carbamate.
Critical parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions.
Physical and Chemical Properties
Physicochemical Profile
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Molecular Weight: 313.44 g/mol.
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Lipophilicity: Predicted logP ≈ 2.1 (estimated using fragment-based methods), indicating moderate hydrophobicity suitable for membrane permeability.
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Solubility: Limited aqueous solubility (<1 mg/mL in water) but soluble in polar aprotic solvents (e.g., DMSO, DMF).
Stability Considerations
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Thermal Stability: Stable at room temperature but degrades above 150°C.
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Hydrolytic Sensitivity: The tert-butyl ester is resistant to mild acids/bases but cleavable with strong acids like trifluoroacetic acid.
Comparative Analysis with Related Carbamates
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| [1-((S)-2-Amino...]-isopropyl-carbamate | C₁₉H₃₇N₃O₃ | 355.5 | Isopropyl vs. methyl substituent |
| [1-((S)-2-Amino...]-cyclopropyl-carbamate | C₁₇H₃₃N₃O₃ | 327.5 | Cyclopropyl vs. methyl group |
The methyl substituent in the target compound offers a balance between steric bulk and synthetic accessibility compared to bulkier analogs.
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